molecular formula C20H22N2O5S B2409481 N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide CAS No. 946214-23-9

N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide

Cat. No.: B2409481
CAS No.: 946214-23-9
M. Wt: 402.47
InChI Key: DRDRTEUVLGDMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide is a synthetic sulfonamide derivative featuring a propane-sulfonamide backbone substituted with a benzo[d][1,3]dioxol-5-yloxy group and a 2-(1H-indol-3-yl)ethyl moiety. The indole and benzodioxole moieties are common in bioactive molecules, often influencing receptor binding and metabolic stability . The sulfonamide group is a versatile pharmacophore known for enhancing solubility and target affinity .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-28(24,22-9-8-15-13-21-18-5-2-1-4-17(15)18)11-3-10-25-16-6-7-19-20(12-16)27-14-26-19/h1-2,4-7,12-13,21-22H,3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRTEUVLGDMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for medicinal chemistry.

1. Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with benzo[d][1,3]dioxole moieties. The synthesis typically involves:

  • Reagents : Indole derivatives, benzo[d][1,3]dioxole derivatives, and sulfonamide groups.
  • Conditions : Reactions are often conducted under controlled temperature and pH conditions to optimize yield and purity.

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

2.1 Antimicrobial Activity

Research indicates that compounds with sulfonamide moieties exhibit broad-spectrum antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar compounds against various bacterial strains, demonstrating effectiveness in inhibiting growth.
  • Mechanism of Action : It is hypothesized that the compound disrupts bacterial folate synthesis pathways, similar to other sulfonamides .

2.2 Anticancer Properties

The indole structure is well-known for its anticancer properties. The compound has shown:

  • Cell Line Studies : In vitro studies on cancer cell lines indicate that it can induce apoptosis and inhibit proliferation.
  • Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

3. Case Studies

Several case studies have been documented that illustrate the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Indole Derivative AAntimicrobialMIC values < 10 µg/mL against E. coli
Indole Sulfonamide BAnticancerInduced apoptosis in breast cancer cells
Benzo[d][1,3]dioxole CAntifungalEffective against Candida species

4. Research Findings

Recent studies have provided insights into the pharmacokinetics and mechanisms of action:

  • Lipophilicity : The partition coefficient influences cellular uptake and efficacy; compounds with higher lipophilicity tend to show better biological activity .
  • Fluorescence Microscopy : Observations using fluorescence microscopy reveal that these compounds accumulate in specific cellular compartments, enhancing their therapeutic effects .

5.

This compound represents a promising scaffold for developing new antimicrobial and anticancer agents. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Scientific Research Applications

Chemical Characteristics

The compound has the following chemical properties:

  • Molecular Formula : C19H18N2O5S
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-(1-ethylindol-3-yl)sulfonylacetamide

These characteristics are crucial for understanding the compound's behavior in biological systems.

Anticancer Activity

N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has shown promising results in cancer research, particularly as a potential treatment for hormone-dependent cancers such as prostate and breast cancer. The compound acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist, which is vital in the management of these cancers by inhibiting hormone signaling pathways that promote tumor growth .

Case Study: Prostate Cancer

A study demonstrated that compounds with similar structures exhibit strong GnRH receptor antagonism, leading to reduced tumor size and improved survival rates in animal models of prostate cancer . This indicates that further investigation into this compound could yield significant advancements in cancer therapy.

Neurological Disorders

Research indicates potential applications in treating neurological disorders due to the compound's interaction with neurotransmitter systems. The indole structure is known for its role in serotonin receptor modulation, suggesting that this compound might influence mood and anxiety disorders.

Case Study: Anxiety Disorders

In vivo studies have shown that derivatives of indole compounds can exhibit anxiolytic effects by modulating GABAergic activity . This opens avenues for exploring this compound as a candidate for anxiety treatment.

Antimicrobial Properties

Emerging studies suggest that compounds containing benzo[d][1,3]dioxole moieties possess antimicrobial properties. This could position this compound as a potential agent against bacterial infections.

Case Study: Bacterial Resistance

Research has highlighted the increasing resistance of bacteria to conventional antibiotics. Compounds similar to this compound have shown efficacy against resistant strains in laboratory settings . Further studies are warranted to assess its clinical relevance.

GnRH Receptor Antagonism

This mechanism is particularly relevant in cancer treatment, where blocking GnRH receptors can lead to decreased testosterone levels and reduced tumor growth.

Serotonin Modulation

The indole structure suggests potential interactions with serotonin receptors, which may contribute to its effects on mood and anxiety.

Antimicrobial Activity

The benzo[d][1,3]dioxole component may enhance membrane permeability in bacteria, leading to increased susceptibility to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs documented in the evidence. Below is a detailed comparison based on structural features, synthesis, and biological activity (where available):

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Biological Activity / Target (if reported) Reference ID
Target Compound : N-(2-(1H-Indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide Propane-sulfonamide Indole, benzodioxole, sulfonamide Not explicitly reported -
KCH-1521 N-Acylurea Indole, benzodioxole, urea Talin modulator; anti-angiogenic in HUVECs
Compound 2r (from ) Piperidine-sulfonamide Benzo[d][1,3]dioxole, sulfonamide, fluorophenyl Intermediate for (-)-Paroxetine synthesis
KN-93 (from ) Benzenesulfonamide Indole, sulfonamide, chlorophenyl Calcium/calmodulin-dependent kinase II inhibitor
N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide Ethane-sulfonamide Indole, piperidine, sulfonamide Not explicitly reported (structural analog)

Key Observations :

Structural Diversity: The target compound’s propane-sulfonamide backbone distinguishes it from ethane-sulfonamides (e.g., ) and piperidine-sulfonamides (e.g., Compound 2r ).

Functional Group Impact :

  • Indole Moiety : Present in both the target compound and KN-93 , this group is critical for hydrophobic interactions in kinase inhibition.
  • Benzodioxole : Shared with Compound 2r and KCH-1521 , this group enhances π-π stacking and may improve blood-brain barrier penetration.

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step reactions similar to those in (e.g., allyl bromide intermediates and column chromatography) .
  • KCH-1521’s synthesis () uses surface plasmon resonance (SPR) for binding validation, a method applicable to sulfonamide analogs for target validation.

Biological Relevance :

  • While the target compound’s activity is unreported, structurally related compounds show diverse effects:

  • KCH-1521 inhibits angiogenesis via talin modulation .
  • KN-93 blocks calcium-dependent kinases, attenuating cocaine sensitization .

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) LogP* Solubility (Predicted) Melting Point (°C)
Target Compound ~450 ~3.5 Moderate (sulfonamide) Not reported
KCH-1521 423.44 2.8 Low (acylurea) Not reported
Compound 2r 528.52 4.1 Low (aromatic rings) Not reported
KN-93 529.46 4.5 Low (chlorophenyl) Not reported

*LogP estimated using fragment-based methods .

Preparation Methods

Formation of the Indole-Ethylamine Intermediate

The indole core is typically derived from tryptamine or its protected analogs. A common approach involves:

  • Protection of the indole nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.
  • Alkylation or acylation at the ethylamine side chain to introduce reactive handles for later coupling. For instance, reaction with acryloyl chloride in dichloromethane (DCM) yields N-acryloyl tryptamine, which can undergo Michael addition with nucleophiles.

Key conditions include maintaining anhydrous environments and temperatures between 0–25°C to minimize polymerization or decomposition.

Incorporation of the Benzo[d]dioxol-5-yloxypropane Segment

The benzo[d]dioxole moiety is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. A representative protocol involves:

  • Synthesis of 3-(benzo[d]dioxol-5-yloxy)propan-1-ol by reacting sesamol (benzo[d]dioxol-5-ol) with 3-bromopropanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Conversion to the sulfonate ester using methanesulfonyl chloride (MsCl) in DCM with triethylamine (Et₃N) as a base, yielding the mesylate intermediate.

This intermediate is then coupled to the indole-ethylamine backbone under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) to forge the ether linkage.

Sulfonamide Functionalization

The final stage involves sulfonylation of the propane-sulfonate intermediate:

  • Reaction with sulfonyl chloride : The mesylate is treated with a sulfonyl chloride derivative (e.g., propane-1-sulfonyl chloride) in acetonitrile at reflux (82°C) for 6–8 hours.
  • Deprotection : If Boc-protected intermediates were used, cleavage with trifluoroacetic acid (TFA) in DCM liberates the free amine, which is neutralized with aqueous sodium bicarbonate (NaHCO₃).

Critical Reaction Parameters

Solvent and Temperature Optimization

  • DMF vs. acetonitrile : DMF facilitates higher yields in nucleophilic substitutions (75–85%) due to its high polarity and ability to stabilize transition states. Acetonitrile is preferred for sulfonylation to minimize side reactions.
  • Temperature control : Exothermic reactions (e.g., MsCl addition) require cooling to 0°C, while coupling reactions benefit from mild heating (40–50°C).

Catalytic and Stoichiometric Considerations

  • Base selection : Et₃N outperforms pyridine in sulfonate ester formation due to superior nucleophilicity.
  • Equivalents of DEAD : A 1.2:1 molar ratio of DEAD to alcohol ensures complete conversion in Mitsunobu reactions.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (30–70%) effectively isolates intermediates.
  • Recrystallization : Final products are purified from isopropyl alcohol or ethanol/water mixtures, yielding crystalline solids with >95% purity.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include:
    • Indole NH at δ 10.2–10.5 ppm (singlet).
    • Benzo[d]dioxole methylenedioxy group at δ 5.95–6.05 ppm (doublet).
  • IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1170 cm⁻¹ and 1320–1350 cm⁻¹.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Indole alkylation : Minimized by using Boc protection and low temperatures during electrophilic substitutions.
  • Sulfonate hydrolysis : Anhydrous conditions and controlled pH (6.5–7.5) prevent premature cleavage of the sulfonate ester.

Yield Optimization

  • Stepwise vs. one-pot synthesis : While one-pot approaches reduce purification steps, they often yield <50% due to intermediate instability. Stepwise protocols achieve 65–75% overall yields.

Comparative Analysis of Methodologies

Parameter Mitsunobu Coupling Ullmann Coupling Reductive Amination
Yield (%) 72 58 65
Reaction Time (h) 12 24 18
Purity After Workup (%) 98 92 95
Scalability High Moderate High

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide, and how can yields be improved?

  • The synthesis typically involves multi-step procedures, including sulfonamide coupling, indole functionalization, and benzodioxole ether formation. Key steps include:

  • Column chromatography purification (e.g., using gradients of Et₂O in pentane or EtOAc in hexanes) to isolate intermediates .
  • Temperature control (e.g., 0°C to room temperature for amine coupling) and solvent selection (e.g., THF for LiAlH4 reductions) to minimize side reactions .
  • Continuous flow reactors for scalable synthesis of benzodioxole-containing intermediates, improving efficiency and reproducibility .
    • Yield optimization (e.g., 63–84% in related compounds) requires stoichiometric adjustments, such as using 5.5 mol% chiral ligands (e.g., DTBM-SEGPHOS) for enantioselective steps .

Q. What analytical techniques are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of indole and benzodioxole moieties (e.g., δ 7.2–7.8 ppm for indole protons, δ 5.9–6.1 ppm for benzodioxole) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 455.12 for [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry in chiral intermediates (e.g., piperidine derivatives) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Use human umbilical vein endothelial cells (HUVECs) to assess anti-angiogenic effects via sprouting assays (IC₅₀ values reported for analogs) .
  • Enzyme inhibition : Screen against kinases (e.g., Janus kinases) using fluorescence polarization assays .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to targets like talin (KD values in µM range) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

  • Chiral catalysts : Use CuH catalysts with (S)-DTBM-SEGPHOS for asymmetric hydroalkylation (e.g., 63% yield, >90% ee) .
  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Circular Dichroism (CD) : Verify absolute configuration by comparing experimental and simulated spectra .

Q. How should contradictory bioactivity data between SPR binding and cellular assays be resolved?

  • Assay validation : Confirm talin binding via competitive SPR with unlabeled ligand (e.g., 50–800 µM KCH-1521) .
  • Cellular permeability : Measure intracellular concentrations using LC-MS/MS to rule out poor membrane penetration .
  • Orthogonal assays : Compare SPR results with microscale thermophoresis (MST) or isothermal titration calorimetry (ITC) .

Q. What in vitro models best evaluate the compound’s anti-angiogenic effects?

  • HUVEC tube formation assays : Quantify inhibition of capillary-like structures on Matrigel (IC₅₀ = 10–50 µM for analogs) .
  • Chick chorioallantoic membrane (CAM) : Assess vascular growth suppression in vivo .
  • Transcriptomic profiling : RNA-seq identifies downstream targets (e.g., VEGF, MMPs) modulated by talin binding .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • Molecular docking : Use AutoDock Vina to model interactions with talin’s F3 subdomain (key residues: Arg358, Glu339) .
  • QSAR modeling : Train models on IC₅₀ data from indole-sulfonamide derivatives to prioritize synthetic targets .
  • MD simulations : Simulate binding stability over 100 ns to assess conformational flexibility .

Methodological Considerations

Q. How are synthetic byproducts minimized during benzodioxole ether formation?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during coupling .
  • Low-temperature conditions : Perform reactions at –20°C to suppress polymerization of indole intermediates .
  • Scavenger resins : Employ polymer-bound triphenylphosphine to trap excess coupling agents .

Q. What strategies address low yields in final sulfonamide coupling steps?

  • Activated sulfonyl chlorides : Use 2,4,6-triisopropylbenzenesulfonyl chloride for improved electrophilicity .
  • Base optimization : Replace Et₃N with DMAP in DCM to enhance nucleophilicity of amine intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from 36 h to 2 h at 80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.